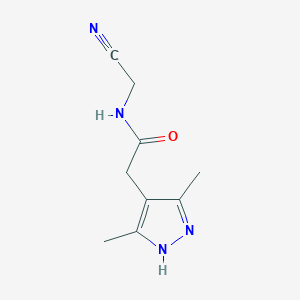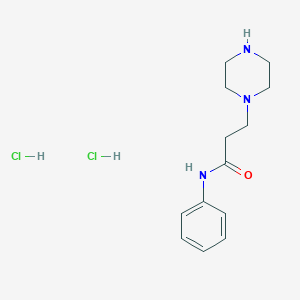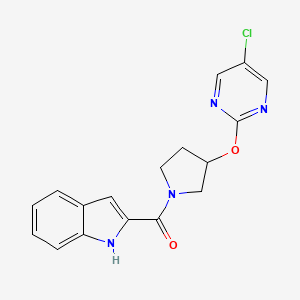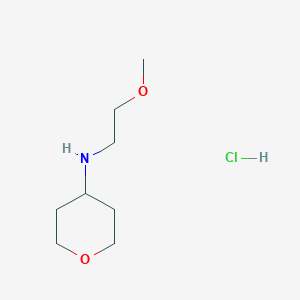
N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as CDA-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDA-2 belongs to the class of pyrazole derivatives and is synthesized using a simple and efficient method.
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It also has the ability to modulate the expression of genes that are associated with neuroprotection.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide also has the potential to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in lab experiments is its cost-effectiveness. The synthesis method is simple and efficient, and the overall yield is high. Additionally, N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been found to exhibit potent therapeutic effects, making it a promising candidate for further research. However, one of the limitations of using N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in lab experiments is the lack of information regarding its toxicity and pharmacokinetics. Further studies are needed to determine the optimal dosage and administration method for N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Zukünftige Richtungen
There are several future directions for research on N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One of the areas of interest is the development of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration method for N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in cancer treatment. Additionally, research on the neuroprotective properties of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide could lead to the development of new treatments for neurodegenerative diseases. Finally, studies on the pharmacokinetics and toxicity of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a promising chemical compound that has gained significant attention in the field of scientific research. Its simple and efficient synthesis method, potent therapeutic effects, and potential applications in cancer treatment and neuroprotection make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration method for N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and to evaluate its toxicity and pharmacokinetics.
Synthesemethoden
The synthesis of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a straightforward and efficient process that involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxamide with malononitrile in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. The overall yield of the synthesis is around 70-80%, making it a cost-effective method for producing N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also has the potential to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been found to protect neurons from oxidative stress and prevent neurodegeneration.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-6-8(7(2)13-12-6)5-9(14)11-4-3-10/h4-5H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSPERMCKDHDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)
![1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2424133.png)
![1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone](/img/structure/B2424137.png)
![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)


![Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2424144.png)